2-(2-Chlorobenzoyl)pyridine

描述

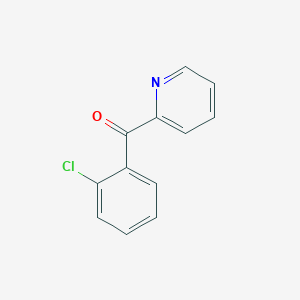

2-(2-Chlorobenzoyl)pyridine is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest a complex interaction with cellular targets leading to diverse biological outcomes.

Biochemical Pathways

For example, indole derivatives have been reported to exhibit a broad spectrum of biological activities, affecting multiple pathways .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to have diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .

Action Environment

It’s worth noting that the steric factors and spatial orientation of substituents in similar compounds can lead to different biological profiles due to their different binding modes to enantioselective proteins .

生物活性

2-(2-Chlorobenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorobenzoyl group. The presence of the chlorobenzoyl moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression, such as P21-activated kinase 1 (PAK1). Inhibitors of PAK1 have shown promise in reducing cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis through the MAPK signaling pathway .

- Antimicrobial Activity : Compounds containing the pyridine nucleus, including derivatives like this compound, have demonstrated significant antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

A study evaluated the effects of related compounds on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could inhibit cell proliferation and induce G2/M phase cell cycle arrest. This was achieved through modulation of key proteins involved in cell cycle regulation, such as cdc25c and cdc2. The IC50 values for these compounds ranged around 23.5 μM for weak activity, highlighting the need for further optimization .

Antimicrobial Efficacy

In a comparative study assessing various pyridine derivatives, this compound exhibited notable antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial therapies .

Data Tables

| Activity Type | Target Pathogen | MIC (µg/mL) | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 | - | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 16 | - | Effective against Gram-negative bacteria |

| Anticancer | MDA-MB-231 cells | - | 23.5 | Induces G2/M cell cycle arrest |

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Chlorobenzoyl)pyridine exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various yeast strains . This suggests potential use in developing new antimicrobial agents.

Anti-Cancer Properties

Recent studies have highlighted the potential of pyridine derivatives, including this compound, in targeting cancer cells. Computational modeling has shown that certain structural modifications can enhance cytotoxicity against glioblastoma cells . For example, variants with specific substitutions exhibited promising IC50 values, indicating their potential as candidates for brain tumor drug development.

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it may serve as an effective pesticide or herbicide. Pyridine derivatives are known for their ability to disrupt biological processes in pests, making them suitable for agricultural applications. Research into similar compounds has shown efficacy against various plant pathogens .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its unique chemical properties. The compound may act as a building block for creating functionalized materials with specific properties tailored for applications such as drug delivery systems and coatings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL .

Case Study 2: Anti-Cancer Activity

In a high-throughput screening study focused on glioblastoma treatment, variants of benzoyl-phenoxy-acetamide were synthesized based on the structure of this compound. These compounds showed low cardiotoxicity and high brain penetration capability, making them promising candidates for further development in cancer therapy .

Comparative Analysis Table

属性

IUPAC Name |

(2-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPNJXJVXUZKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168707 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-57-1 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。